![molecular formula C19H17N5OS2 B3020791 N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1172415-91-6](/img/structure/B3020791.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N5OS2 and its molecular weight is 395.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Properties
Compounds with a similar structure, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been synthesized and evaluated for their anti-inflammatory properties . These compounds have shown promising results in inhibiting inflammation, suggesting that your compound may also have potential anti-inflammatory applications .
Antimicrobial Activity
N,4-diphenylthiazol-2-amine derivatives, which share a similar core structure with your compound, have been synthesized and tested for their antimicrobial activity . These compounds have shown potent antifungal activity and moderate antibacterial activity against both sensitive and resistant bacterial strains . This suggests that your compound could potentially be used in antimicrobial applications.
Anti-Corrosive Properties
The compound 4-(Pyridin-4-yl)thiazol-2-amine, which shares some structural similarities with your compound, has been studied as a non-toxic inhibitor for steel corrosion . This suggests that your compound might also have potential applications in the field of materials science as a corrosion inhibitor.
Drug Design and Development
Thiazole ring, which is a part of your compound, is integral in the structure of many biologically active compounds . This core moiety has exerted various roles in the lead identification and optimization in drug design and development .
Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting COX enzymes, the compound reduces the production of these mediators, thereby exerting an anti-inflammatory effect .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation. By inhibiting the COX enzymes, the compound decreases the production of pro-inflammatory mediators. This leads to a reduction in inflammation and associated symptoms .
properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c1-3-13-7-6-9-15-16(13)21-19(26-15)24(11-14-8-4-5-10-20-14)18(25)17-12(2)22-23-27-17/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYONSRWDBZWUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(N=NS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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